molecular formula C12H14BrNO B8542749 N-(4-Bromo-5,6,7,8-tetrahydronaphthalen-1-yl)-acetamide

N-(4-Bromo-5,6,7,8-tetrahydronaphthalen-1-yl)-acetamide

Cat. No. B8542749
M. Wt: 268.15 g/mol
InChI Key: HHXWLZILSGYKLT-UHFFFAOYSA-N
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Description

N-(4-Bromo-5,6,7,8-tetrahydronaphthalen-1-yl)-acetamide is a useful research compound. Its molecular formula is C12H14BrNO and its molecular weight is 268.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Bromo-5,6,7,8-tetrahydronaphthalen-1-yl)-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Bromo-5,6,7,8-tetrahydronaphthalen-1-yl)-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(4-Bromo-5,6,7,8-tetrahydronaphthalen-1-yl)-acetamide

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

N-(4-bromo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

InChI

InChI=1S/C12H14BrNO/c1-8(15)14-12-7-6-11(13)9-4-2-3-5-10(9)12/h6-7H,2-5H2,1H3,(H,14,15)

InChI Key

HHXWLZILSGYKLT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2CCCCC2=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of compound 2A (2 g, 11 mmol) in AcOH (15 mL) cooled at 0° C. was added a solution of bromine (1.69 mL, 33 mmol) in AcOH (1.2 mL) slowly so that the reaction temperature was maintained below 17° C. After addition, the reaction mixture was stirred at rt until all the starting material was consumed (˜4 h). The reaction mixture was then poured into ice/water and the resulting suspension filtered. The collected solid was washed with H2O until the filtrate pH=6-7, and dried in a vacuum oven at 50° C. overnight to yield compound 2B (2.7 g) as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.69 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 1-acetylamino-5,6,7,8-tetrahydronaphthalene (1.9 g, 10 mmol) in trifluoroacetic acid (20 ml) was added: bromine (0.55 ml, 10 mmol) solved in acetic acid (5 ml). The mixture was stirred for 15 min at room-temperature. Water (50 ml) was added and the crystals were filtered. Yield 2.6 g (97%). Mp=185.2-188.6° C.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 5,6,7,8-tetrahydronaphthalen-1-amine (1 g, 6.8 mmol), triethylamine (1.9 mL, 13.6 mmol) in DCM (50 mL), is added acetyl chloride (587 mg, 7.5 mmol) dropwise. The mixture is stirred at room temperature for 2 hr. Then the mixture is concentrated and partitioned between ethyl acetate and saturated aqueous ammonium chloride. The organic layer is separated, washed with brine and dried over sodium sulfate. After concentration, the obtained N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide (200 mg) is dissolved in acetic acid (30 mL). To this solution is added bromine (170 mg, 1.06 mmol) dropwise. The mixture is heated at 50° C. overnight. The reaction is quenched by adding sodium sulfite aqueous solution. The mixture is extracted with ethyl acetate (3×20 mL). The organic extracts are combined and washed with sodium bicarbonate aqueous solution, brine, and dried over sodium sulfate. After concentration, the crude N-(4-bromo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is obtained as brown solid. The solid obtained is dissolved in methanol (5 mL) and concentrated HCl (15 mL). The mixture is refluxed at 95° C. overnight. After cooling to room temperature, the mixture is poured into ice water, and basified to pH=12 with conc. NaOH aqueous solution. Then the mixture is extracted with ethyl acetate (3×20 mL). The combined organic layer is dried over Na2SO4 and concentrated. The crude product is purified with silica gel chromatography (15% ethyl acetate in hexanes) to give 4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine as beige solid. ESMS m/z 226 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
587 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step Two

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